(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate
Description
This compound is a highly functionalized tricyclic diterpenoid ester characterized by a complex bicyclic framework with multiple methyl, hydroxy, ethenyl, and ketone substituents. Its structural complexity suggests it may act as a semi-synthetic derivative of natural diterpenoids, which are often explored for their bioactivity .
Properties
IUPAC Name |
(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVZCNHNKCXZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of (4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.0¹,⁸]tetradecanyl) 2-methylsulfonyloxyacetate typically involves the following key steps:
- Starting Material: Natural pleuromutilin or its synthetic equivalent, which contains the tricyclic core and multiple stereocenters.
- Functional Group Modification: Introduction of the mesylate group via sulfonylation, specifically targeting the hydroxyl group at the 22nd position.
- Reaction Conditions: Use of methanesulfonyl chloride (mesyl chloride) as the sulfonylating agent, in the presence of a base such as triethylamine or pyridine to scavenge the generated HCl.
- Purification: Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization to isolate the pure mesylate ester.
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Pleuromutilin (natural or synthetic) | Starting material providing the tricyclic core | N/A |
| 2 | Methanesulfonyl chloride (CH3SO2Cl), Triethylamine or Pyridine, low temperature (0–5 °C) | Dropwise addition of mesyl chloride to a solution of pleuromutilin in pyridine, stirring for 12–24 hours at room temperature | High selectivity for hydroxyl sulfonylation |
| 3 | Workup with aqueous acid (e.g., 10% HCl) | Neutralization and extraction of organic layer | Removal of excess reagents and byproducts |
| 4 | Purification by silica gel chromatography (ethyl acetate/hexane mixtures) | Isolation of pure mesylate ester | Typical yields ~60–80% |
| 5 | Recrystallization from methanol or suitable solvent | Final purification | Enhances purity and crystallinity |
Example Reference: The sulfonylation procedure closely parallels the preparation of related sulfonate esters described in literature for similar compounds, such as pleuromutilin-22-mesylate.
Reaction Mechanism Insights
- The hydroxyl group at the 22nd position acts as a nucleophile attacking the sulfur atom of methanesulfonyl chloride.
- The base (triethylamine or pyridine) neutralizes the released HCl to prevent side reactions.
- The reaction proceeds under mild conditions to preserve the stereochemistry of the tricyclic core.
- The mesylate group introduced is a good leaving group, increasing the compound’s reactivity for further derivatization or biological interaction.
Comparative Data Table: Physical and Chemical Properties
Research Results and Optimization Notes
- Yield Optimization: Use of phase transfer catalysts has been reported to improve yields and simplify purification during mesylation reactions.
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the integrity of the mesylate ester and the retention of stereochemistry.
- Reaction Time: Extended stirring (12–24 hours) at room temperature ensures complete conversion without degradation.
- Safety Considerations: Methanesulfonyl chloride is corrosive and requires handling under inert atmosphere and proper ventilation.
Summary Table of Preparation Methods
| Method Type | Reagents Used | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Mesylation | Methanesulfonyl chloride, base (pyridine or triethylamine) | 0–5 °C to room temperature, 12–24 h | High selectivity, straightforward | Requires careful control of moisture and temperature |
| Phase Transfer Catalysis | Mesyl chloride, phase transfer catalyst, base | Mild, enhanced yield | Improved yield and purification | Additional catalyst cost |
| Multi-step Synthesis | Starting from pleuromutilin, sulfonylation, purification | Multiple steps, chromatographic purification | High purity product | Longer process, more labor-intensive |
Chemical Reactions Analysis
Types of Reactions
(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate is a complex organic molecule featuring a tricyclic framework, an ethenyl group, and a methylsulfonyloxyacetate moiety. Due to its intricate structure and functional groups, it is of interest in both synthetic and medicinal chemistry.
Potential Applications
The specific applications of this compound are still under investigation, but its structural features suggest several potential uses:
- Antimicrobial properties Many complex organic compounds have demonstrated antimicrobial effects against various pathogens.
- Antioxidant activity The presence of hydroxyl groups in similar compounds often correlates with antioxidant properties, which can protect cells from oxidative stress.
- Enzyme inhibition Compounds with similar frameworks may act as inhibitors for specific enzymes involved in metabolic pathways.
- Drug design and development Interaction studies are crucial for understanding how this compound behaves in biological systems and are vital for drug design and development.
Structural Similarities and Biological Activities
Several compounds exhibit structural similarities to this compound, each possessing unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Ethenyl group | Antimicrobial |
| Compound B | Hydroxyl & Ester | Antioxidant |
| Compound C | Tricyclic structure | Enzyme inhibitor |
These compounds highlight the diversity within this class of organic molecules and underscore the potential uniqueness of the target compound due to its specific arrangement of functional groups and stereochemistry.
Pleuromutilins
4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxotricyclo[5.4.3.0¹,⁸]tetradecan-6-yl 2-hydroxyacetate belongs to the class of organic compounds known as pleuromutilin and derivatives . Pleuromutilins, such as [(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate, are unique among antibiotics because of their tricyclic diterpene structure and specific mechanism of action. They are used to study bacterial ribosome function and protein synthesis inhibition.
Examples of similar compounds include:
- Tiamulin: A semi-synthetic derivative used in veterinary medicine.
- Valnemulin: Another veterinary antibiotic with a similar mechanism of action.
- Retapamulin: A topical antibiotic for human use.
- Lefamulin: The first pleuromutilin approved for systemic use in humans.
Mechanism of Action
The mechanism of action of (4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with other tricyclic diterpenoids and ester derivatives. Key comparisons include:
Functional Group Analysis
- 2-Methylsulfonyloxyacetate : This group enhances electrophilicity and stability compared to thioesters (e.g., ) or hydroxyesters (e.g., ), making it more reactive in nucleophilic substitution reactions.
Reactivity and Stability
- The sulfonate ester in the target compound is more hydrolytically stable than thioesters (e.g., ) but less than phosphonates (e.g., compounds in ). This balance may optimize its shelf life and in vivo activity.
Research Findings and Gaps
- Pharmacological Potential: The compound’s structural similarity to mutilin derivatives (e.g., ) suggests possible antibiotic applications, though empirical validation is needed.
- Therapeutic Selectivity : Ferroptosis-inducing compounds (e.g., ) highlight the importance of selective toxicity, a feature that could be explored for this compound given its reactive ester group.
Biological Activity
The compound (4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant capabilities, and potential enzyme inhibition.
Chemical Structure and Properties
The compound features a tricyclic framework with various functional groups that contribute to its reactivity and biological activity:
- Molecular Formula: C22H34O5
- Molecular Weight: 378.509 g/mol
Structural Characteristics
The presence of the ethenyl group and the methylsulfonyloxyacetate moiety suggests potential reactivity in biological systems. The compound's intricate structure allows it to interact with various biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity against a range of pathogens. For instance, derivatives of pleuromutilin, which includes this compound, have shown effectiveness against Gram-positive bacteria. The compound's mechanism of action may involve inhibition of bacterial protein synthesis by binding to the ribosomal subunit.
Antioxidant Activity
The hydroxyl groups present in the compound are associated with antioxidant properties , which help protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may have implications in aging and various diseases.
Enzyme Inhibition
Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in designing drugs targeting metabolic disorders or infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Ethenyl group | Antimicrobial |
| Compound B | Hydroxyl & Ester | Antioxidant |
| Compound C | Tricyclic structure | Enzyme inhibitor |
This table highlights the diversity within this class of organic molecules and emphasizes the potential uniqueness of the target compound due to its specific arrangement of functional groups and stereochemistry.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of this compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.
- Antioxidant Testing : In vitro assays indicated that this compound scavenged free radicals more effectively than some known antioxidants, pointing toward its utility in formulations aimed at oxidative stress-related conditions.
- Enzyme Interaction : Preliminary studies showed that the compound could inhibit certain enzymes involved in bacterial metabolism, paving the way for further research into its therapeutic applications.
Q & A
Q. What statistical frameworks are suitable for analyzing dose-response heterogeneity in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
